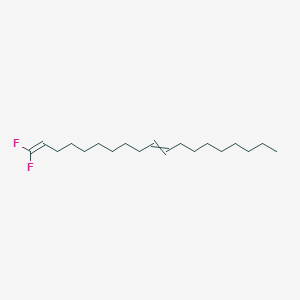
1,1-Difluorononadeca-1,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluorononadeca-1,10-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a nonadeca-1,10-diene chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluorononadeca-1,10-diene typically involves the introduction of fluorine atoms into a nonadeca-1,10-diene precursor. One common method is the dehydrohalogenation of a suitable fluorinated precursor under basic conditions. For example, the reaction of 1,1-difluoro-2-bromo-nonadecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
化学反応の分析
Types of Reactions
1,1-Difluorononadeca-1,10-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or HCl under controlled temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Electrophilic Addition: 1,2-difluoro-2-bromo-nonadecane.
Oxidation: 1,1-difluoro-2,3-dihydroxy-nonadecane.
Substitution: 1,1-difluoro-2-methoxy-nonadecane.
科学的研究の応用
1,1-Difluorononadeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability
作用機序
The mechanism of action of 1,1-difluorononadeca-1,10-diene involves its interaction with various molecular targets through its conjugated diene system. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity towards electrophiles and nucleophiles. The compound can participate in resonance stabilization, making it a versatile intermediate in various chemical reactions .
類似化合物との比較
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a cyclopropane ring.
1,3-Butadiene: A simpler conjugated diene without fluorine atoms.
1,1-Difluoroethene: A smaller fluorinated diene.
Uniqueness
1,1-Difluorononadeca-1,10-diene is unique due to its long carbon chain and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity.
特性
CAS番号 |
114332-55-7 |
|---|---|
分子式 |
C19H34F2 |
分子量 |
300.5 g/mol |
IUPAC名 |
1,1-difluorononadeca-1,10-diene |
InChI |
InChI=1S/C19H34F2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10,18H,2-8,11-17H2,1H3 |
InChIキー |
GGOJPUGJHKKOCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC=C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


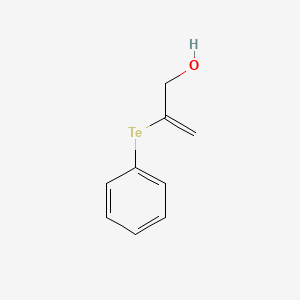
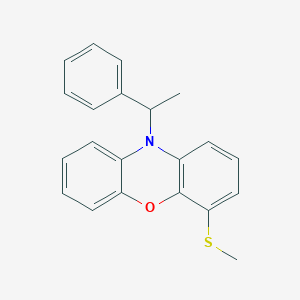
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
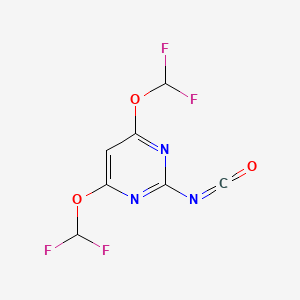
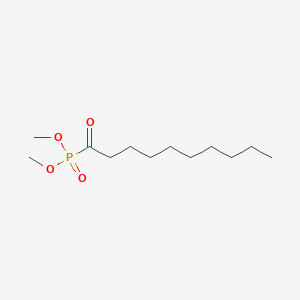
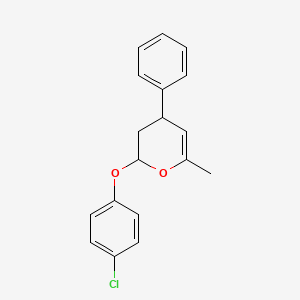



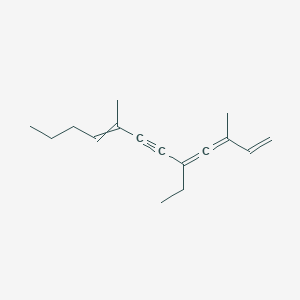
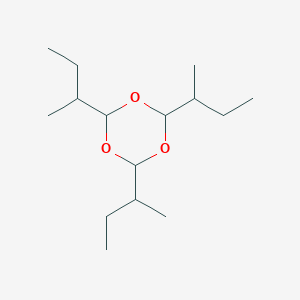
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
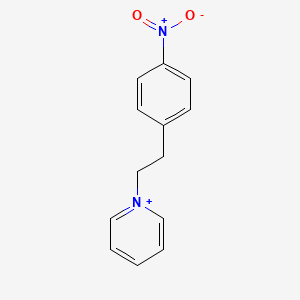
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
